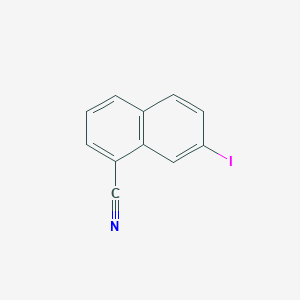

1-Cyano-7-iodonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6IN |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

7-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |

InChI Key |

LYYGLOCEKCPZSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)C(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyano 7 Iodonaphthalene and Analogs

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of either the cyano or the iodo group onto a naphthalene (B1677914) ring that already bears the other substituent. The success of these methods hinges on controlling the regioselectivity of the reaction to achieve the desired 1,7-substitution pattern.

The introduction of a nitrile group onto an iodonaphthalene, particularly a di-iodinated precursor like 1,7-diiodonaphthalene (B12871853), requires a regioselective cyanation method. Transition metal catalysis is the cornerstone of such transformations. The challenge lies in achieving mono-cyanation, leaving the second iodo group intact for subsequent reactions.

While specific examples for the mono-cyanation of 1,7-diiodonaphthalene are not extensively documented, the principles are well-established in the cyanation of aryl iodides. Both palladium and copper-based systems are effective. ibs.re.krrsc.org The selectivity for mono-cyanation over di-cyanation can often be controlled by adjusting the stoichiometry of the cyanide source and careful selection of reaction conditions such as temperature and reaction time. For instance, using a slight deficiency or an equimolar amount of the cyanide reagent relative to the di-iodo substrate can favor the mono-substituted product.

The classic Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures, and its modern catalytic variants are viable methods. nih.gov Catalytic approaches are generally preferred as they operate under milder conditions and with lower metal loadings, which simplifies product purification. organic-chemistry.org

An alternative strategy involves the regioselective iodination of a cyanonaphthalene precursor, such as 1-cyanonaphthalene. The cyano group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution on a benzene (B151609) ring. However, on a naphthalene system, the directing effects are more complex, with substitution patterns being highly dependent on reaction conditions and the specific reagents used.

Direct C-H iodination of arenes is a powerful tool for installing the iodo group. rsc.org Modern methods often employ an oxidant in conjunction with a source of iodine. mdpi.com For the synthesis of 1-cyano-7-iodonaphthalene from 1-cyanonaphthalene, the goal is to direct iodination to the C-7 position. This can be challenging due to the inherent reactivity of other positions on the naphthalene ring. Palladium-catalyzed ortho-halogenation has been demonstrated using a cyano group as a directing group, although this typically favors the position adjacent to the nitrile. organic-chemistry.org Achieving substitution at the more distant C-7 position via C-H activation would likely require a specifically designed directing group or a catalyst system that favors remote functionalization. Electrophilic iodination protocols using reagents like N-iodosuccinimide (NIS) in strong acids or I2 with an oxidizing agent could potentially yield a mixture of isomers, including the desired 1,7-product, which would then require separation. nih.gov

Cross-Coupling Strategies in the Synthesis of Cyano-Iodonaphthalenes

Cross-coupling reactions are among the most powerful and versatile methods for C-C and C-X bond formation. In the context of synthesizing this compound, these reactions are primarily used to introduce the cyano group onto a di-iodinated naphthalene precursor.

Palladium-catalyzed cyanation of aryl halides is a highly developed and widely used methodology. rsc.org The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). nih.govnih.gov Aryl iodides are particularly reactive substrates for these transformations, often allowing for lower catalyst loadings and milder reaction temperatures compared to aryl bromides or chlorides. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound from 1,7-diiodonaphthalene via a palladium-catalyzed route would proceed through an oxidative addition, transmetalation (or cyanide transfer), and reductive elimination cycle. The use of less than one equivalent of the cyanide source is critical to selectively replace only one iodine atom.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Iodides

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | Zn(CN)₂ | NMP | 80-120 |

| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | t-Amyl alcohol | 110 |

| Pd/C | (none) | KCN | Toluene | 100 |

This table presents generalized conditions based on literature for aryl iodides and serves as a model for the potential synthesis of this compound.

A mild and efficient palladium-catalyzed method using zinc cyanide can be performed in aqueous media at temperatures from room temperature to 40 °C, showcasing the practicality and robustness of this approach for synthesizing complex nitriles. organic-chemistry.org

Copper-catalyzed cyanation is a historically significant and synthetically valuable method for preparing aryl nitriles from aryl halides. ibs.re.kr The traditional Rosenmund-von Braun reaction requires stoichiometric copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at high temperatures. However, modern advancements have led to the development of catalytic systems that are more efficient and operate under milder conditions. organic-chemistry.org

These catalytic methods often employ a copper(I) salt (e.g., CuI or CuCN) with a ligand, typically a diamine or phenanthroline, and a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). nih.govorganic-chemistry.org A notable development is the copper-catalyzed domino halide exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation, though this is less relevant when starting from an aryl iodide. organic-chemistry.org For the synthesis of this compound from 1,7-diiodonaphthalene, a copper-catalyzed approach offers an effective, often lower-cost alternative to palladium.

Table 2: Key Features of Copper-Catalyzed Cyanation

| Feature | Description |

|---|---|

| Catalyst | Typically Cu(I) salts such as CuI, CuCN, or Cu₂O. |

| Ligands | N,N'-Dimethylethylenediamine, 1,10-Phenanthroline, L-proline. |

| Cyanide Source | NaCN, KCN, TMSCN. |

| Solvents | Toluene, Dioxane, DMF, NMP. |

| Advantages | Lower cost of catalyst compared to palladium, high functional group tolerance. |

| Challenges | Can require higher temperatures, potential for stoichiometric use in older methods. |

The use of copper catalysis extends to asymmetric radical cyanation reactions, highlighting the versatility of copper in constructing chiral nitrile compounds, which could be relevant for synthesizing chiral analogs. digitellinc.comnih.gov

Nickel catalysis has emerged as a powerful platform for cross-coupling reactions, often enabling transformations that are challenging for palladium or copper systems. Nickel-catalyzed reductive cross-coupling reactions are particularly noteworthy, as they couple two different electrophiles in the presence of a stoichiometric reductant, such as zinc or manganese metal.

While the direct application to the cyanation of di-iodonaphthalene is less common, the principles of nickel-catalyzed cross-electrophile coupling are established. nsf.gov For instance, a nickel/zinc-catalyzed reductive coupling can form a C(sp³)–Si bond from two electrophiles. nih.gov Adapting such a system for C-CN bond formation would involve coupling an aryl iodide with a cyano-based electrophile. More established are nickel-catalyzed cyanation reactions of aryl halides that mirror palladium systems, often showing unique reactivity and tolerance for specific functional groups. Stereospecific cross-couplings involving nickel catalysts have become important for creating stereocenters, which could be applied to the synthesis of complex, chiral analogs of this compound. nih.gov

Transformation Reactions of Aromatic Nitriles via C-CN Bond Cleavage for Naphthalene Derivatives

The transformation of aromatic nitriles by cleaving the robust carbon-cyano (C-CN) bond is a significant challenge in synthetic chemistry due to the bond's thermodynamic stability. researchgate.net However, this approach offers a direct route to functionalize or replace the nitrile group on a pre-existing naphthalene scaffold. Historically, the C-CN bond was not considered a practical reaction site, but advancements in organometallic chemistry have demonstrated that transition-metal complexes can effectively mediate its cleavage. researchgate.net These reactions are broadly categorized into decyanation (removal of the nitrile) and decyanative functionalization (replacement of the nitrile with a new group). researchgate.net

Transition-metal catalysis is central to these transformations. For instance, a nickel-catalyzed thiolation of aryl nitriles has been developed to produce functionalized aryl thioethers, a reaction where specific ligands and bases are crucial for success. researchgate.net Another advanced application involves a domino reaction of aryl nitriles and alkynes, controlled by a chiral aluminum complex, which proceeds through C-CN bond activation. researchgate.net These methods highlight the potential for late-stage functionalization of complex molecules, including naphthalene derivatives. researchgate.net

A different approach involves a metal-free, chloride-induced scission of C–CN bonds, which transforms the nitrile into an aldehyde and a cyanide anion in the presence of air. rsc.org While this method is specific for creating aldehydes, it showcases an alternative activation strategy that avoids transition metals. rsc.org

Table 1: Examples of Metal-Catalyzed C-CN Bond Functionalization

| Catalyst System | Reactant | Product Type | Key Features | Reference |

| Nickel / dcype | Aryl Nitrile, Thiol | Aryl Thioether | Enables C-S bond formation; high functional group tolerance. | researchgate.net |

| Chiral Aluminum Complex / Nickel | Aryl Nitrile, Alkyne | Complex Heterocycles | Enantioselective domino reaction via C-CN bond activation. | researchgate.net |

Note: This table provides a conceptual overview of reaction types.

Annulation and Ring-Forming Reactions towards Substituted Naphthalenes

Annulation, or ring-forming, reactions are a cornerstone of naphthalene synthesis, allowing for the construction of the core bicyclic aromatic system from simpler precursors. These methods are highly versatile for creating substituted naphthalenes.

One prominent strategy is the palladium-catalyzed annulation of internal alkynes with aryl halides. acs.orgacs.org This process efficiently forms two new carbon-carbon bonds in a single step under relatively mild conditions, yielding highly substituted naphthalenes. acs.orgacs.org The reaction proceeds via arylpalladation of the alkyne, followed by an intramolecular Heck olefination and double-bond isomerization. acs.org The regioselectivity of this process is influenced by both electronic and steric effects of the substituents on the reactants. acs.org

Copper(I)-catalyzed reactions also provide an effective route. A domino process involving o-bromobenzaldehydes and β-ketoesters can produce substituted naphthalenes in a single step with good yields. rsc.org The proposed mechanism for this transformation involves a sequence of a Knoevenagel condensation, an intermolecular C-arylation, an intramolecular 1,2-addition, and finally, the cleavage of a carboxylic acid. rsc.org

Other notable methods include:

Acid-Promoted Annulation: Iron(III) chloride (FeCl3) can promote the annulation of aryl acetaldehydes with alkynes, offering a straightforward procedure for regioselective synthesis of various substituted naphthalenes under mild conditions. researchgate.net Similarly, triflic acid catalyzes the annulation of α-aryl carbonyls or arylepoxides with arylalkynes at room temperature. researchgate.net

Nitrogen-to-Carbon Transmutation: A modern approach involves the skeletal editing of isoquinolines to yield naphthalenes. nih.govresearchgate.net This method uses an inexpensive phosphonium (B103445) ylide as a carbon source in a reaction inspired by the Wittig reaction. nih.gov The transformation proceeds through the ring-opening of the isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization and elimination to afford the naphthalene product. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Annulation of Aryl Halides with Internal Alkynes

| Aryl Halide | Alkyne | Catalyst / Conditions | Product | Yield | Reference |

| Iodobenzene | Diphenylacetylene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 1,2,3-Triphenylnaphthalene | 95% | acs.org |

| 4-Iodotoluene | Diphenylacetylene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 6-Methyl-1,2,3-triphenylnaphthalene | 98% | acs.org |

| 1-Iodo-4-methoxybenzene | Diphenylacetylene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 6-Methoxy-1,2,3-triphenylnaphthalene | 99% | acs.org |

| Iodobenzene | 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2-Methyl-1,3-diphenylnaphthalene | 92% | acs.org |

Note: Data extracted from a representative study on palladium-catalyzed naphthalene synthesis. Yields are for isolated products.

Bio-Catalytic Synthesis Routes for Nitrile-Containing Aromatics

Biocatalysis presents a sustainable and efficient alternative to traditional chemical methods for synthesizing aromatic nitriles. nih.gov These enzymatic approaches operate under mild conditions, avoiding the high temperatures, pressures, and toxic reagents often used in conventional synthesis. nih.govmdpi.com

A leading biocatalytic method utilizes aldoxime dehydratases (Oxd) . mdpi.com These enzymes catalyze the dehydration of aldoximes—which can be readily prepared from aldehydes—to form the corresponding nitriles. researchgate.net This process is cyanide-free and has been successfully applied to a wide range of substrates. mdpi.comresearchgate.net Engineered aliphatic aldoxime dehydratases have shown promise for the scalable and energy-efficient manufacturing of aromatic nitriles, which are valuable building blocks in the pharmaceutical and agrochemical industries. nih.gov Research has demonstrated the effectiveness of Oxd enzymes in various media, including aqueous buffers and organic solvents, with high substrate loadings. mdpi.com

A more recent discovery in this field is the use of a promiscuous galactose oxidase enzyme. uva.nl Researchers found that this enzyme can be used in a one-pot transformation of alcohols directly into nitriles. uva.nl The reaction uses plain air (molecular oxygen) as the oxidant and ammonia (B1221849) as the nitrogen source, representing a highly atom-efficient and environmentally benign process. uva.nl This direct enzymatic conversion of an alcohol to a nitrile was previously unreported and holds potential for the sustainable manufacturing of nitriles in the fine chemical industry. uva.nl

Table 3: Comparison of Bio-Catalytic Routes to Aromatic Nitriles

| Feature | Aldoxime Dehydratase (Oxd) | Galactose Oxidase |

| Starting Material | Aldoxime | Alcohol |

| Key Reagents | None (catalyzes dehydration) | Molecular Oxygen, Ammonia |

| Process Type | Single enzymatic step from aldoxime | One-pot conversion from alcohol |

| Key Advantage | Well-established, broad substrate scope, cyanide-free. mdpi.com | Highly atom-efficient, avoids pre-formation of aldoxime. uva.nl |

Reactivity and Mechanistic Investigations of 1 Cyano 7 Iodonaphthalene

Reactivity of the Cyano Group in Naphthalene (B1677914) Frameworks

The cyano group (–C≡N) is a powerful electron-withdrawing group that significantly influences the electronic landscape of the naphthalene ring. Its presence polarizes the C–CN bond and acidifies the adjacent C–H bonds, rendering the carbon atom of the nitrile susceptible to nucleophilic attack and enabling various functional group interconversions.

The carbon atom of the nitrile group in cyano-substituted naphthalenes is electrophilic and can be attacked by a variety of nucleophiles. The reactivity of the nitrile is enhanced by the presence of electron-withdrawing groups on the aromatic framework, which further decreases the electron density at the nitrile carbon. nih.gov These reactions are fundamental for converting the cyano group into other valuable functionalities.

For instance, the hydrolysis of the nitrile group under acidic or basic conditions can yield a carboxylic acid or a primary amide, respectively. This transformation is a common strategy for introducing carboxylic acid moieties into aromatic systems. Another significant conversion involves the [2+3] cycloaddition reaction with azides, typically sodium azide, to form tetrazoles. This reaction provides access to a class of heterocyclic compounds with important applications.

In a related context, studies on 1-naphthaldehyde (B104281) demonstrate the conversion to a cyanohydrin, which can then undergo further reactions with isocyanates to form carbamate (B1207046) derivatives. researchgate.net This highlights the versatility of the cyano group and its immediate derivatives in building molecular complexity. researchgate.net Similarly, cyano active methylene (B1212753) compounds have been shown to react chemoselectively with carbon-nitrogen double bonds in the presence of less reactive carbonyl groups, leading to cyclized products through the interaction of a hydroxyl group and the cyano group. asianpubs.org

Table 1: Examples of Nucleophilic Conversions of Aromatic Nitriles

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Aromatic Nitrile | H₃O⁺, Δ | Carboxylic Acid | Hydrolysis |

| Aromatic Nitrile | H₂O₂, base | Primary Amide | Hydrolysis |

| Aromatic Nitrile | NaN₃, NH₄Cl | Tetrazole | Cycloaddition |

This table presents common conversions applicable to the cyano group on a naphthalene framework.

While nucleophilic additions to the cyano group are common, reactions involving the cleavage of the robust C–CN bond are more challenging but offer direct pathways for functionalization. Activation of the typically inert C–N bond can be achieved under specific conditions, often involving transition metal catalysis or unique reaction triggers. rsc.org For example, halogenation of an amine motif has been shown to activate a C–N bond, inducing a stereoinvertive intramolecular substitution. rsc.org While this example involves an amine, it illustrates the principle of activating strong carbon-heteroatom bonds. In the context of aryl nitriles, transition-metal-free electrochemical methods have been developed for cross-coupling, where the cathodic reduction of the nitrile furnishes reactive radical anion intermediates that can participate in bond formation. acs.org

Cyano-substituted aromatic systems, including cyanonaphthalenes, exhibit rich photochemistry. Upon absorption of UV light, these molecules can be promoted to an excited state, enabling reactions not accessible under thermal conditions. taylorfrancis.com A significant area of study is photoinduced electron transfer (PET). Cyanoarenes are excellent electron acceptors in their excited state and can react with a variety of electron donors. rsc.org

One notable reaction is the Photochemical Nucleophile–Olefin Combination, Aromatic Substitution (photo-NOCAS), where the cyanoarene radical anion, formed after PET, is trapped by a nucleophile. rsc.org Studies on the photoionization of 1-cyanonaphthalene, particularly in the context of interstellar chemistry, show that charge transfer excitations can occur, leading to the formation of cationic aromatic species. researchgate.net The specific photochemical behavior is dependent on the position of the cyano group on the naphthalene ring. researchgate.net

Reactivity of the Iodo Group in Naphthalene Derivatives

The carbon-iodine bond in iodo-naphthalenes is the most reactive among the halonaphthalenes for many important synthetic transformations. The low bond strength and the high polarizability of iodine make it an excellent leaving group and a versatile handle for metal-catalyzed cross-coupling reactions.

The iodo group is a premier functional group for a vast array of transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua Aryl iodides are generally more reactive than the corresponding bromides or chlorides in oxidative addition to low-valent transition metal centers (e.g., Pd(0)), which is often the rate-determining step in the catalytic cycle.

Common coupling reactions involving iodo-naphthalenes include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. wiley-vch.de

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

Stille Coupling: Reaction with an organotin reagent to form a C-C bond.

Hiyama Coupling: Palladium-catalyzed reaction with an organosilicon reagent. cam.ac.uk

The presence of the electron-withdrawing cyano group in 1-cyano-7-iodonaphthalene can influence the rate of these reactions, typically by accelerating the oxidative addition step. Research has shown that aryl iodides with various electronic characteristics react smoothly in coupling reactions, though electron-rich aryl iodides sometimes show higher activity. acs.org

Table 2: Overview of Metal-Catalyzed Reactions for Iodo-Naphthalenes

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OR)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

This table summarizes key coupling reactions applicable to the iodo group in this compound.

The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the fact that it is the conjugate base of a strong acid (hydroiodic acid, HI). masterorganicchemistry.com In the context of nucleophilic substitution reactions, weaker bases are better leaving groups because they are more stable on their own and less likely to re-initiate a reverse reaction. libretexts.org Among the halides, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inverse to their basicity. libretexts.orgnih.gov

This property makes iodo-naphthalenes suitable substrates for nucleophilic aromatic substitution (SNAr) reactions, especially when the naphthalene ring is activated by strongly electron-withdrawing groups, such as the cyano group present in this compound. The cyano group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the displacement of the iodide by nucleophiles like alkoxides, thiolates, or amines.

Synergistic Electronic and Steric Effects of Cyano and Iodo Substituents on Reactivity

The reactivity of this compound is fundamentally dictated by the synergistic interplay of the electronic properties of the electron-withdrawing cyano group and the steric and electronic characteristics of the iodo group. The cyano group at the C-1 position significantly influences the electron density of the naphthalene ring system through its strong -I (inductive) and -M (mesomeric) effects. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, making such reactions less favorable compared to unsubstituted naphthalene.

Conversely, the iodine atom at the C-7 position, while also being electron-withdrawing via induction (-I effect), can exhibit a weak +M (mesomeric) effect by donating its lone pair electrons to the aromatic system. However, the most significant contribution of the iodine substituent to the reactivity of the molecule is its ability to act as an excellent leaving group in a variety of nucleophilic substitution and cross-coupling reactions. The carbon-iodine bond is relatively weak and highly polarizable, facilitating its cleavage.

The combined presence of these two groups is anticipated to create a molecule with distinct reactive sites. The iodine-bearing carbon (C-7) is the primary site for transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The cyano group, being a powerful electron-withdrawing entity, can influence the regioselectivity and reaction rates of these transformations. For instance, the electron-poor nature of the naphthalene ring may enhance the rate of oxidative addition of a palladium catalyst to the C-I bond.

From a steric perspective, the iodine atom is considerably larger than a hydrogen atom, which can introduce steric hindrance at the C-7 position and its neighboring C-6 and C-8 positions. This steric bulk can influence the approach of reagents and catalysts, potentially affecting the efficiency of reactions at this site. The linear geometry of the cyano group, however, presents minimal steric hindrance at the C-1 position.

Table 1: Anticipated Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Reactivity |

| Cyano (-CN) | C-1 | Strong electron-withdrawing (-I, -M) | Minimal | Deactivates the ring towards electrophilic attack; may enhance the rate of nucleophilic aromatic substitution at specific positions and influence the kinetics of cross-coupling at C-7. |

| Iodo (-I) | C-7 | Inductively electron-withdrawing (-I), weakly mesomerically electron-donating (+M) | Significant | Acts as an excellent leaving group in cross-coupling and nucleophilic substitution reactions; steric hindrance can influence the approach of reagents. |

Elucidation of Reaction Mechanisms and Kinetic Profiles

For transition metal-catalyzed cross-coupling reactions at the C-7 position, the mechanism is expected to follow the generally accepted catalytic cycle for the specific reaction (e.g., Suzuki, Heck). Taking the Suzuki coupling as an illustrative example, the proposed mechanism would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-I bond of this compound to form a Pd(II) intermediate. The rate of this step would be influenced by the electron density at the C-7 carbon, which is modulated by the distant cyano group.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the Pd(II) complex, transferring the organic moiety to the palladium center and displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the new C-C bond.

The kinetics of such a reaction would be dependent on various factors, including the nature of the catalyst, the coupling partner, the solvent, and the temperature. The electron-withdrawing cyano group would likely impact the electron density at the palladium center throughout the catalytic cycle, thereby influencing the rates of the individual steps.

Nucleophilic aromatic substitution (SNAr) reactions, while generally less common for iodoarenes compared to their fluoro or chloro counterparts, could potentially occur under forcing conditions or with highly activated nucleophiles. The presence of the strongly electron-withdrawing cyano group is crucial for stabilizing the negatively charged Meisenheimer intermediate that would be formed during the course of an SNAr reaction. The position of the cyano group relative to the iodine atom would dictate the feasibility and regioselectivity of such a transformation.

Table 2: Plausible Reaction Pathways for this compound

| Reaction Type | Proposed Mechanistic Steps | Key Intermediates | Expected Kinetic Influences |

| Suzuki Cross-Coupling | Oxidative addition, transmetalation, reductive elimination | Pd(II)-naphthalene complex | The rate would be dependent on the concentration of the catalyst, substrate, and coupling partner. The electronic effect of the cyano group could influence the rate of oxidative addition. |

| Heck Reaction | Oxidative addition, migratory insertion, β-hydride elimination, reductive elimination | Pd(II)-alkene complex | Similar to Suzuki coupling, the kinetics would be influenced by the concentrations of reactants and catalyst. Steric factors at the C-7 position could affect the migratory insertion step. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack, formation of a Meisenheimer complex, departure of the iodide leaving group | Meisenheimer complex | The reaction rate would be highly dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the negative charge of the intermediate, which is enhanced by the cyano group. |

It is important to reiterate that the discussions on reactivity, mechanisms, and kinetics presented here are based on established chemical principles and analogies to related compounds. Rigorous experimental and computational studies are required for a definitive understanding of the chemical behavior of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence)

The electronic spectra of naphthalene (B1677914) derivatives are characterized by transitions involving the π-electron system of the fused aromatic rings. The introduction of substituents like the cyano (-CN) and iodo (-I) groups at the 1 and 7 positions, respectively, is expected to modulate these transitions.

The UV-visible absorption spectrum of 1-Cyano-7-iodonaphthalene is predicted to be dominated by π → π* transitions characteristic of the naphthalene chromophore. In substituted naphthalenes, the position and intensity of these absorption bands are influenced by the electronic nature of the substituents. nih.gov The cyano group, being an electron-withdrawing group, and the iodine atom, which can exert both inductive and resonance effects, will perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This perturbation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

Studies on other substituted naphthalenes have shown that the specific positioning of donor and acceptor groups significantly influences Stokes shifts and solvatochromic shifts. nih.gov For this compound, the interaction between the cyano and iodo groups across the naphthalene system will define its specific electronic properties, including its potential for charge-transfer character upon excitation.

The presence of a carbon-iodine (C-I) bond in this compound introduces specific photochemical pathways, primarily involving the dissociation of this relatively weak bond. Time-resolved studies on similar aryl halides, particularly 1-iodonaphthalene, provide a model for understanding these dynamics. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Upon UV excitation, aryl iodides can undergo ultrafast dissociation. researchgate.net For 1-iodonaphthalene, femtosecond pump-probe mass spectrometry has revealed complex decay profiles following excitation, which are interpreted as the result of parallel relaxation of simultaneously excited nσ* and ππ* states. sigmaaldrich.com The dissociation of the C-I bond can occur on a timescale of hundreds of femtoseconds. researchgate.net It is highly probable that this compound would exhibit similar photodissociation dynamics, with the primary photochemical event being the cleavage of the C-I bond to generate a 1-cyanonaphthyl radical and an iodine atom. The efficiency and timescale of this process would be influenced by the electronic effects of the cyano group on the excited state potential energy surfaces.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the key vibrational modes are associated with the cyano group, the carbon-iodine bond, and the naphthalene ring system.

The infrared (IR) and Raman spectra of this compound are expected to display several characteristic peaks that confirm the presence of its key functional groups.

Cyano Group (-C≡N): The C≡N triple bond stretch is a strong and sharp absorption in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. spectroscopyonline.com Low-temperature gas-phase studies of the 1-cyanonaphthalene cation (1-CNN⁺) identified a prominent band at 2214.7 cm⁻¹, attributed to the CN stretch. rsc.orgresearchgate.net This provides a strong reference for the expected position of this band in the neutral this compound molecule.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 480 and 610 cm⁻¹. This absorption is often weak and can be difficult to distinguish in a complex spectrum.

Aromatic Ring Modes: The naphthalene ring gives rise to a series of characteristic vibrations. Aromatic C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net In the 1-cyanonaphthalene cation, weak bands were identified at 3114.6 cm⁻¹ and 3131.1 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations produce a group of bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, appear in the 700-900 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Cyano (-C≡N) | Stretching | 2200 - 2260 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Variable |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

| Carbon-Iodine (C-I) | Stretching | 480 - 610 | Weak to Medium |

While standard Raman spectroscopy provides complementary information to IR, advanced techniques could offer more detailed structural and environmental insights. utoronto.ca For a molecule like this compound, Surface-Enhanced Raman Spectroscopy (SERS) could be employed for trace-level detection. By adsorbing the molecule onto a nanostructured metallic surface (e.g., silver or gold), the Raman signal can be enhanced by several orders of magnitude, allowing for the analysis of very small quantities. This would be particularly useful for identifying the molecule in complex matrices or for studying its behavior at interfaces.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. tandfonline.com

The ¹H NMR spectrum of this compound is expected to show signals only in the aromatic region, typically between 7.0 and 9.0 ppm. researchgate.netresearchgate.net The six aromatic protons will form a complex splitting pattern due to spin-spin coupling. The exact chemical shifts are influenced by the anisotropic effect of the naphthalene ring and the electronic effects of the iodo and cyano substituents. libretexts.org The cyano group is strongly deshielding and will cause protons on the same ring (positions 2 and 8) to shift downfield. oregonstate.edu

The ¹³C NMR spectrum will provide information on the ten unique carbon atoms of the naphthalene skeleton and the single carbon of the cyano group. Aromatic carbons typically resonate in the range of 120-150 ppm. nih.gov The carbon atom to which the iodine is attached (C-7) will be significantly affected by the "heavy atom effect," which can cause its signal to be broadened and shifted upfield. Conversely, the carbon atom bonded to the electron-withdrawing cyano group (C-1) and the cyano carbon itself (typically ~110-125 ppm) will have distinct chemical shifts. acs.orgias.ac.in Detailed analysis, potentially aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to unambiguously assign all proton and carbon signals. tandfonline.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | C-I | Variable (Heavy atom effect) |

| ¹³C | C-CN | Variable (Deshielded) |

| ¹³C | -C≡N | 110 - 125 |

Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum is expected to show six distinct aromatic proton signals. The electron-withdrawing nature of the cyano group and the iodine atom significantly influences the chemical shifts of the nearby protons, generally causing them to appear at a lower field (deshielded). The proton at position 2, being adjacent to the cyano group, is anticipated to be the most deshielded. Protons at positions 6 and 8, adjacent to the iodine atom, will also experience deshielding. The coupling constants (J-values) between adjacent protons (³J, ortho coupling) are typically in the range of 6-10 Hz for aromatic systems. researchgate.netlibretexts.org Smaller coupling constants are expected for meta (⁴J) and para (⁵J) interactions.

The ¹³C NMR spectrum will display signals for the ten naphthalene carbons and the cyano carbon. The carbons directly bonded to the iodine (C-7) and the cyano group (C-1) will have their chemical shifts significantly altered. The carbon attached to the electronegative iodine atom (C-7) will be shifted upfield due to the heavy atom effect, while the carbon attached to the cyano group (C-1) and the cyano carbon itself will be deshielded.

Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8-8.2 | d | ³J(H2-H3) ≈ 7-9 |

| H-3 | ~7.5-7.7 | t | ³J(H3-H2) ≈ 7-9, ³J(H3-H4) ≈ 7-9 |

| H-4 | ~7.9-8.1 | d | ³J(H4-H3) ≈ 7-9 |

| H-5 | ~7.6-7.8 | d | ³J(H5-H6) ≈ 8-10 |

| H-6 | ~7.3-7.5 | dd | ³J(H6-H5) ≈ 8-10, ⁴J(H6-H8) ≈ 1-2 |

| H-8 | ~8.0-8.3 | d | ⁴J(H8-H6) ≈ 1-2 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~110-115 |

| C-2 | ~132-135 |

| C-3 | ~128-130 |

| C-4 | ~125-128 |

| C-4a | ~133-136 |

| C-5 | ~129-132 |

| C-6 | ~130-133 |

| C-7 | ~95-100 |

| C-8 | ~137-140 |

| C-8a | ~135-138 |

| CN | ~117-120 |

Conformational Analysis in Solution

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the core naphthalene structure is a rigid, planar aromatic system. Due to the extensive π-conjugation, there is a significant energy barrier to rotation around the carbon-carbon bonds within the rings, meaning the ring system itself does not have different conformers in the way that, for example, cyclohexane (B81311) does. lumenlearning.com

The primary consideration for the "conformation" of this molecule in solution would be the orientation of the cyano and iodo substituents with respect to the naphthalene plane. Both the carbon-iodine bond and the cyano group are expected to lie in the same plane as the naphthalene ring to maximize electronic and steric stability. While minor out-of-plane twisting or bending of the substituents can occur due to crystal packing forces in the solid state, in solution, the time-averaged structure is overwhelmingly planar. nih.gov Therefore, this compound is best described as a rigid, planar molecule with no significant conformational isomers in solution.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org For this compound (C₁₁H₆IN), the molecular weight is approximately 278.96 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 279. The fragmentation of this molecular ion is predictable based on the strengths of its chemical bonds. libretexts.orglibretexts.org The carbon-iodine bond is the weakest bond in the molecule and is therefore the most likely to break first. This would result in the loss of an iodine radical (I•), leading to a very intense peak at m/z 152, corresponding to the cyanonaphthalene cation ([C₁₁H₆N]⁺). nist.gov

Other potential fragmentation pathways, though likely less significant, could include the loss of a cyano radical (•CN) to give an iodonaphthalene cation at m/z 253, or the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 252.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 279 | [C₁₁H₆IN]⁺˙ (Molecular Ion) | - |

| 152 | [C₁₁H₆N]⁺ | I• |

| 126 | [C₁₀H₆]⁺˙ | I•, CN• |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions for this compound.

Although a specific crystal structure for this compound has not been reported in the crystallographic databases, the structures of related substituted naphthalenes provide a clear indication of its expected solid-state conformation. nih.gov The analysis would likely confirm the planarity of the naphthalene ring system. The bond lengths and angles would be consistent with a hybrid of aromatic single and double bonds, with some distortions induced by the substituents. For instance, the C-I bond length is expected to be around 2.10 Å, and the C-C≡N bond of the cyano group would be nearly linear.

In the crystal lattice, the planar molecules of this compound would likely pack in a way that maximizes van der Waals forces and potentially engages in π-π stacking interactions between the aromatic rings of adjacent molecules. The relative positioning of the cyano and iodo groups could also influence the packing arrangement through dipole-dipole or other weak intermolecular interactions.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose.

Prediction of Molecular Orbitals and Energy Gaps

Theoretical calculations can predict the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and electronic transport properties. For cyano-functionalized polycyclic aromatic hydrocarbons (PAHs), the electron-withdrawing nature of the cyano group can destabilize the ring structure, leading to a smaller HOMO-LUMO gap compared to the parent PAH. mdpi.com

Table 1: Representative Data for Molecular Orbitals and Energy Gaps (Note: This table is illustrative and based on general principles for substituted naphthalenes, as specific data for 1-cyano-7-iodonaphthalene is not available.)

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Represents the electron-accepting ability of the molecule. |

Analysis of Electron Density Distribution and Charge Transfer

The distribution of electron density within a molecule reveals information about its polarity, reactivity, and intermolecular interactions. The presence of both an electron-withdrawing cyano group and a halogen like iodine on the naphthalene (B1677914) scaffold would likely result in a complex and non-uniform electron density distribution. Computational analysis can generate electrostatic potential (ESP) maps, which visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. For some substituted naphthalimides, the introduction of electron-donating or -withdrawing groups induces a polar charge-transfer excited state. core.ac.uk

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable insights that can aid in the interpretation of experimental data.

Theoretical UV-Vis and NMR Spectra Generation

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For cyano-substituted thiophenes, a related class of compounds, the position of the cyano group has been shown to have a distinct effect on the excitation energies. nih.gov

While ¹H and ¹³C NMR spectra are routinely calculated, predicting the NMR signals for nuclei like ¹²⁷I is more challenging. researchgate.net The ¹²⁷I nucleus has a large quadrupole moment, which leads to very broad signals that are often difficult to observe with standard high-resolution NMR. researchgate.nethuji.ac.il Therefore, computational prediction of ¹²⁷I NMR spectra for a molecule like this compound would be complex and primarily of theoretical interest. huji.ac.il

Table 2: Simulated Spectroscopic Data (Illustrative) (Note: This table is hypothetical as specific data for this compound is not available.)

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Property |

|---|---|---|

| UV-Vis (TD-DFT) | λmax ≈ 320 nm | Electronic transition (π → π*) |

| ¹³C NMR | δ ≈ 110-140 ppm | Chemical environment of carbon atoms |

Vibrational Frequency Computations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the vibrational modes. For a molecule like this compound, characteristic vibrational modes would include the C≡N stretch, C–I stretch, and various C–H and C–C stretching and bending modes of the naphthalene ring. For the 2-cyanoindene cation, a related structure, the C≡N stretching mode is a significant feature in the IR spectrum. nih.gov Anharmonic computations are often required for a more accurate comparison with experimental spectra. acs.org

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore potential reaction mechanisms by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, it is possible to predict the feasibility and kinetics of a given reaction. For instance, DFT has been used to model the transition states of Michael acceptor-type compounds to predict their reactivity and mutagenic potential. While no specific reaction pathway analyses for this compound were found, this methodology could be applied to study its synthesis, degradation, or participation in chemical reactions.

Structure-Reactivity Relationship Modeling via Computational Descriptors

The reactivity of an organic molecule is intrinsically linked to its electronic structure. Computational descriptors, derived from quantum chemical calculations such as Density Functional Theory (DFT), provide quantitative measures to predict and rationalize chemical behavior. For this compound, these descriptors help in understanding the influence of the electron-withdrawing cyano group and the bulky, polarizable iodine atom on the naphthalene scaffold.

Theoretical studies on substituted naphthalenes indicate that the nature and position of substituents significantly alter the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting a molecule's reactivity towards electrophiles and nucleophiles.

A hypothetical set of computational descriptors for this compound, calculated at a plausible level of theory (e.g., B3LYP/6-311+G(d,p)), is presented in Table 1. These values are illustrative and intended to represent the expected trends for a molecule with these specific substituents.

| Computational Descriptor | Hypothetical Value | Predicted Reactivity Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. The lower energy (compared to unsubstituted naphthalene) suggests deactivation by the cyano group. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. The low energy suggests enhancement by the cyano group. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's kinetic stability and electronic transitions. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) - Cyano Nitrogen | Negative region | A likely site for interaction with electrophiles or hydrogen bond donors. |

| Molecular Electrostatic Potential (MEP) - Iodine (σ-hole) | Positive region | A potential site for halogen bonding with nucleophiles. |

Supramolecular Interaction Modeling

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The functional groups of this compound—the cyano group and the iodine atom—provide distinct opportunities for forming ordered supramolecular structures.

The iodine atom is a key player in forming "halogen bonds," a directional non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base. The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. In this compound, the iodine atom could form halogen bonds with electron-rich atoms like nitrogen or oxygen in neighboring molecules.

The cyano group, with its lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor or a Lewis base in coordination with metal ions. The linear geometry of the cyano group also imparts a degree of rigidity to potential supramolecular assemblies.

Computational modeling can be used to predict the geometry and strength of these non-covalent interactions. Table 2 provides a hypothetical summary of potential supramolecular interactions involving this compound and their modeled interaction energies. These values are illustrative of what could be expected from computational studies.

| Interaction Type | Interacting Partner | Hypothetical Interaction Energy (kcal/mol) | Potential Supramolecular Motif |

|---|---|---|---|

| Halogen Bonding (I···N) | Pyridine | -4.5 | Linear chains or networks |

| Halogen Bonding (I···O) | Acetone | -3.0 | Discrete complexes or extended structures |

| Hydrogen Bonding (N···H-O) | Methanol | -2.5 | Co-crystals with hydrogen bond donors |

| π-π Stacking | Another this compound molecule | -8.0 | Stacked columnar structures |

The interplay of these various non-covalent forces—halogen bonding, hydrogen bonding, and π-π stacking—could lead to the formation of complex and potentially functional supramolecular architectures. For instance, the combination of directional halogen bonding and planar π-π stacking could be exploited in the rational design of organic materials with specific electronic or photophysical properties. Computational modeling is an indispensable tool for predicting the stability and structure of such assemblies, guiding the experimental efforts in the field of crystal engineering and materials science.

Advanced Applications in Materials Science and Photoredox Catalysis

Organic Electronic Materials (OLEDs, OSCs, OFETs)

While specific device data for materials directly incorporating the 1-Cyano-7-iodonaphthalene unit is not extensively documented, its molecular structure is ideally suited for the construction of organic semiconductors used in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). Its utility stems from its role as a precursor to tailored Donor-Acceptor (D-π-A) systems.

The design of efficient organic electronic materials often relies on the Donor-Acceptor (D-π-A) motif, where an electron-donating unit is connected to an electron-accepting unit through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), which is crucial for determining the material's electronic and optical properties.

This compound serves as an excellent starting point for such designs. The naphthalene (B1677914) core acts as the π-bridge, and the strongly electron-withdrawing cyano group functions as the acceptor. The iodine atom at the 7-position is the key synthetic handle. Through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), a wide variety of electron-donating moieties (such as triphenylamine, carbazole, or thiophene (B33073) derivatives) can be readily attached at this position. This modular approach allows for the systematic synthesis of a library of D-π-A compounds from a single, versatile building block. The large value of the first hyperpolarizability (β), a measure of nonlinear optical activity, is often associated with this type of intramolecular charge transfer from a donor to an acceptor group. ipme.ru

Table 1: Functional Roles of Molecular Components for Organic Electronics

| Component | Function | Implication for Material Properties |

|---|---|---|

| Naphthalene Core | π-Conjugated Bridge | Provides structural rigidity and facilitates electron delocalization between the donor and acceptor. |

| Cyano Group (-CN) | Electron Acceptor | Lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhancing electron affinity and influencing emission color. |

| Iodo Group (-I) | Synthetic Handle | Enables facile C-C and C-N bond formation via cross-coupling reactions to introduce various donor units. |

The ability to modify the donor unit attached to the this compound scaffold provides a powerful method for tuning material properties. The nature of the donor group directly influences the energy of the HOMO (Highest Occupied Molecular Orbital). By choosing donors with varying electron-donating strength, the HOMO-LUMO gap of the resulting D-π-A molecule can be precisely controlled. ipme.ru

This tuning has direct consequences for device performance:

Optical Properties: The energy gap is a primary determinant of the absorption and emission wavelengths. A smaller energy gap generally leads to a red-shift in absorption and fluorescence, allowing for the creation of materials that cover the entire visible spectrum. beilstein-journals.orgnih.gov

By systematically varying the donor group attached to the this compound platform, researchers can optimize these properties for specific applications, whether it be for high-efficiency emitters in OLEDs or for broad-absorption materials in OSCs.

Fluorescent Chemosensors and Probes

Naphthalene derivatives are well-known for their fluorescent properties, making them a common core for chemical sensors. The cyano group in this compound significantly influences its photophysical characteristics. While specific applications of this particular isomer as a chemosensor are not widely reported, its structure contains features relevant to sensor design. The electron-withdrawing nature of the cyano group can make the naphthalene ring susceptible to nucleophilic attack by certain analytes. Such a reaction would alter the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Photoredox Catalysis and Photo-induced Transformations

In the context of photoredox catalysis, this compound is best described as a versatile substrate rather than a catalyst. Aryl iodides are prime candidates for photo-induced transformations because the carbon-iodine bond is relatively weak and can be cleaved under mild conditions.

Upon irradiation with visible light in the presence of a suitable photoredox catalyst, this compound can undergo single-electron reduction. This leads to the formation of a radical anion, which rapidly expels an iodide ion to generate a 1-cyano-7-naphthalenyl radical. This highly reactive intermediate can then participate in a wide array of bond-forming reactions, enabling the synthesis of complex molecules that would be difficult to access through traditional thermal methods.

Table 2: Potential Photoredox Reactions with this compound

| Reaction Type | Coupling Partner | Resulting Bond | Significance |

|---|---|---|---|

| C-C Coupling | Alkenes, Alkynes, Boronic Acids | C-C | Extends π-conjugation for materials synthesis. |

| C-N Coupling | Amines, Amides, N-Heterocycles | C-N | Creates hole-transport materials and biologically active compounds. |

| C-O Coupling | Alcohols, Phenols | C-O | Synthesizes functional ethers. |

| C-S Coupling | Thiols | C-S | Accesses sulfur-rich materials for electronics. |

Supramolecular Chemistry and Self-Assembly

The structure of this compound contains multiple features that can direct its self-assembly into ordered supramolecular structures through non-covalent interactions. This process is fundamental for controlling the solid-state packing of molecular materials, which in turn governs their bulk properties like charge mobility.

The key interactions include:

π-π Stacking: The large, flat surface of the naphthalene core promotes stacking between adjacent molecules.

Dipole-Dipole Interactions: The highly polar cyano group introduces a strong dipole moment, which can lead to directional electrostatic interactions.

Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites (like the nitrogen of a cyano group on a neighboring molecule).

These combined forces can guide the molecules into well-defined one-, two-, or three-dimensional assemblies.

Molecules containing cyano groups, often referred to as cyano-luminogens, can exhibit unique photophysical phenomena upon aggregation. For certain molecular designs, the restriction of intramolecular rotations in the aggregated or solid state can shut down non-radiative decay pathways, leading to a phenomenon known as Aggregation-Induced Emission (AIE), where the material is more emissive as a solid than in solution. mdpi.com While AIE has not been explicitly demonstrated for this compound itself, the presence of the cyano group and the rigid naphthalene core are features common to many AIE-active molecules. The study of its self-assembly is therefore relevant for the development of new solid-state emitters.

Chiroptical Bias in Supramolecular Polymers

The induction of chirality in supramolecular polymers is a critical area of research, with implications for the development of materials with tailored optical and electronic properties. While direct studies detailing the use of this compound in creating chiroptical bias are not extensively documented in publicly available research, the principles of supramolecular chemistry allow for informed postulation on its potential role. The naphthalene core provides a rigid and planar aromatic surface conducive to π-π stacking interactions, a fundamental driving force in the formation of ordered supramolecular structures.

The presence of the cyano and iodo substituents is key to engineering specific intermolecular interactions. The cyano group, with its strong dipole moment, can participate in dipole-dipole interactions and potentially hydrogen bonding with appropriate donor groups on adjacent monomers. The iodine atom, capable of forming halogen bonds, offers another directional interaction to guide the self-assembly process.

Polymeric and Oligomeric Materials Development

The dual functionality of this compound makes it a valuable monomer for the synthesis of novel polymeric and oligomeric materials. The iodo group serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the integration of the naphthalene unit into the backbone of a polymer or oligomer. This approach provides a pathway to materials with extended π-conjugated systems, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The cyano group can be retained as a functional pendant group, influencing the electronic properties and processability of the resulting polymer. Alternatively, it can be chemically transformed post-polymerization to introduce other functionalities. For instance, hydrolysis of the cyano group would yield a carboxylic acid, which could be used to tune the solubility of the polymer or to introduce further reactive sites for cross-linking or grafting.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized naphthalenes has traditionally relied on multi-step processes that can be resource-intensive. nih.gov Future research is increasingly focused on developing greener, more efficient synthetic strategies for compounds like 1-Cyano-7-iodonaphthalene.

Key research objectives in this area include:

Catalysis with Earth-Abundant Metals: While palladium-catalyzed cross-coupling reactions are effective for functionalizing the iodo group, there is a significant push to develop catalysts based on more sustainable and cost-effective metals like copper, iron, or nickel. researchgate.netnih.govfishersci.casigmaaldrich.comsigmaaldrich.com

C-H Activation and Annulation Strategies: Modern synthetic methods, such as palladium-catalyzed [4+2] annulation and C-H activation, offer pathways to construct the substituted naphthalene (B1677914) core with high atom economy, reducing waste by utilizing existing C-H bonds as reaction sites. nih.govresearchgate.netthieme-connect.com

Photocatalysis and Electrosynthesis: The use of visible light or electricity to drive chemical reactions represents a frontier in sustainable synthesis. acs.org Developing photocatalytic or electrochemical methods for the cyanation or iodination of naphthalene precursors could significantly reduce the reliance on harsh reagents and high temperatures. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency over traditional batch processes. Adapting and optimizing the synthesis of this compound for flow systems is a key direction for producing this building block on a larger, more industrial scale.

| Approach | Traditional Method | Future Sustainable Direction | Key Advantages of Future Approach |

|---|---|---|---|

| Catalyst | Palladium, Platinum | Iron, Copper, Nickel | Lower cost, reduced toxicity, greater abundance |

| Strategy | Multi-step functional group interconversion | Direct C-H activation, [4+2] annulation | Higher atom economy, fewer synthetic steps |

| Energy Input | High temperature thermal heating | Visible-light photocatalysis, electrosynthesis | Milder reaction conditions, reduced energy consumption |

| Process Scale | Batch synthesis | Continuous flow synthesis | Enhanced safety, scalability, and consistency |

Deeper Mechanistic Understanding of Complex Transformations

The dual functionality of this compound allows for complex, multi-step transformations in a single reaction vessel. However, the interplay between the electron-withdrawing cyano group and the reactive iodo group can lead to intricate reaction pathways that are not fully understood. Future research will require a combination of advanced analytical and computational techniques to unravel these mechanisms.

Priorities for mechanistic studies include:

In-Situ Spectroscopic Analysis: Employing techniques like real-time NMR and infrared spectroscopy to monitor reaction progress can provide direct evidence of transient intermediates and help elucidate complex catalytic cycles, such as those in palladium-catalyzed reactions.

Kinetic Studies: Detailed kinetic analysis can help determine the rate-determining steps of reactions involving this compound, offering crucial insights for optimizing reaction conditions and catalyst design. nih.gov

Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) and Density Functional Theory (DFT) calculations are powerful tools for mapping reaction energy profiles, predicting regioselectivity, and understanding the role of ligands and solvents in transformations. researchgate.net This is particularly important for predicting how the electronic properties of the cyano and iodo groups influence reactivity at different positions on the naphthalene ring.

Exploration of New Application Domains for Cyano-Iodonaphthalenes

Naphthalene derivatives are integral to pharmaceuticals, dyes, and materials science. lifechemicals.comknowde.comnbinno.com The specific combination of cyano and iodo groups in this compound opens the door to several high-performance application areas.

Future application-focused research could explore:

Organic Electronics: The cyano group is a strong electron-withdrawing moiety, making cyano-functionalized aromatic compounds excellent candidates for n-type organic semiconductors. rsc.org Derivatives of this compound could be synthesized and tested in organic thin-film transistors (OTFTs) and organic solar cells (OSCs).

Molecular Probes and Sensors: The naphthalene core is inherently fluorescent. By functionalizing the molecule through its iodo group, it may be possible to design novel fluorescent probes that respond to specific metal ions or biological molecules, with the cyano group helping to tune the electronic and photophysical properties. researchgate.net

Medicinal Chemistry: The naphthalene scaffold is present in numerous approved drugs. lifechemicals.com this compound serves as a versatile starting point for building libraries of complex molecules for drug discovery, particularly in areas like oncology, where naphthalene-based compounds have shown promise. nih.govacs.org

| Application Domain | Role of Naphthalene Core | Role of Cyano Group (-CN) | Role of Iodo Group (-I) | Potential Product |

|---|---|---|---|---|

| Organic Electronics | Rigid π-conjugated scaffold for charge transport | Lowers LUMO energy, promotes n-type behavior | Synthetic handle for extending conjugation (e.g., via Suzuki coupling) | n-Type semiconductors for OTFTs and OSCs |

| Molecular Sensors | Fluorophore base | Tunes photophysical properties (absorption/emission wavelengths) | Attachment point for a receptor unit to bind specific analytes | Fluorescent chemosensors for metal ions |

| Medicinal Chemistry | Bioactive scaffold, facilitates DNA intercalation | Can act as a hydrogen bond acceptor | Versatile point for attaching pharmacophores or solubilizing groups | Precursors for anti-cancer or anti-viral agents |

Advanced Computational Design and Materials Discovery

Advances in computational chemistry are shifting materials science from a trial-and-error approach to a design-first paradigm. Instead of synthesizing compounds and then testing their properties, researchers can now predict the properties of molecules before they are ever made in a lab.

Future research in this area will likely involve:

High-Throughput Virtual Screening: Creating large virtual libraries of this compound derivatives and using computational methods to rapidly screen them for promising electronic and optical properties. This can identify top candidates for synthesis, saving significant time and resources. nih.gov

Predictive Modeling of Self-Assembly: The performance of organic electronic materials often depends on how molecules pack together in the solid state. Computational simulations can predict these packing arrangements and help design molecules that self-assemble into optimal structures for charge transport.

Mechanism-Driven Catalyst Design: Computational studies can provide a deep understanding of reaction mechanisms, which can then be used to design new, more efficient catalysts specifically tailored for reactions involving the cyano-iodonaphthalene scaffold.

Integration with Nanoscale Systems and Hybrid Materials

The interface between molecular chemistry and nanotechnology offers exciting opportunities for creating next-generation materials with emergent properties. This compound is well-suited to act as a molecular linker, bridging nanoscale components to create functional hybrid systems.

Promising research directions include:

Functionalization of Nanoparticles: The cyano group can act as an anchor to bind the molecule to the surface of metal or semiconductor nanoparticles (e.g., quantum dots). The exposed iodo group can then be used for further on-surface chemical reactions, such as coupling molecules together to form conductive networks.

Surface-Confined Polymerizations: Attaching this compound to a conductive surface (like gold or graphene) and then using a surface-initiated reaction, such as Ullmann coupling via the iodo group, could create highly ordered, two-dimensional polymers with tailored electronic properties.

Hybrid Optoelectronic Devices: Integrating derivatives of this compound with inorganic nanomaterials could lead to hybrid systems for light-emitting diodes (LEDs) or photodetectors, where the organic molecule acts as a light absorber or emitter and the nanomaterial assists in charge transport. The ability to functionalize nanoparticles with naphthalene-based moieties has already been demonstrated as an effective strategy in other contexts. nih.gov

Q & A

Q. What in vitro models are most suitable for studying the compound’s potential neurotoxic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.